3-Amino-1-chloro-4-phenylbutan-2-one

Chemical Biology Protease Profiling Activity-Based Protein Profiling (ABPP)

3-Amino-1-chloro-4-phenylbutan-2-one (CAS 25487-25-6), commonly referred to as H-Phe-CMK or L-phenylalanine chloromethyl ketone, is a chiral amino ketone that functions as an irreversible active-site-directed protease inhibitor. The chloromethyl ketone warhead covalently alkylates catalytic cysteine or serine residues, while the phenylalanyl side chain confers specificity for chymotrypsin-like proteases and related enzymes.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B12951046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-chloro-4-phenylbutan-2-one
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)N
InChIInChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2
InChIKeyCNNSBPMDYXZFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-chloro-4-phenylbutan-2-one: A Protease-Inhibiting Chloromethyl Ketone Building Block for Chemical Biology and Antiviral Synthesis


3-Amino-1-chloro-4-phenylbutan-2-one (CAS 25487-25-6), commonly referred to as H-Phe-CMK or L-phenylalanine chloromethyl ketone, is a chiral amino ketone that functions as an irreversible active-site-directed protease inhibitor [1]. The chloromethyl ketone warhead covalently alkylates catalytic cysteine or serine residues, while the phenylalanyl side chain confers specificity for chymotrypsin-like proteases and related enzymes . The compound is also a valuable chiral synthon for the construction of hydroxyethylamine-based HIV protease inhibitors, serving as a key intermediate in multiple patented synthetic routes [2].

Why Generic CMK Inhibitors Cannot Substitute for 3-Amino-1-chloro-4-phenylbutan-2-one in Key Applications


Chloromethyl ketone (CMK)-based protease inhibitors are not functionally interchangeable. The presence, absence, or chemical nature of the N-terminal protecting group profoundly alters target selectivity, cellular permeability, and downstream synthetic utility. For instance, N-tosyl-protected analogs (e.g., TPCK) are restricted to chymotrypsin-like serine protease inhibition in cell-free systems, while N-carbobenzoxy derivatives (e.g., Z-Phe-CMK) gain SARS-CoV Mpro selectivity but lose the free amine required for further derivatization . 3-Amino-1-chloro-4-phenylbutan-2-one uniquely retains a reactive primary amine, enabling on-demand conjugation to fluorophores, biotin, or solid supports, as well as direct incorporation into peptidomimetic backbones without deprotection steps—capabilities absent in protected analogs [1].

3-Amino-1-chloro-4-phenylbutan-2-one: A Quantitative Comparator Analysis Against Closest Analogs


Free Amine vs. N-Protected Analogs: Enabling On-Demand Conjugation and Peptide Coupling Without Deprotection

3-Amino-1-chloro-4-phenylbutan-2-one (H-Phe-CMK) bears a free primary amine absent in TPCK (N-tosyl), Z-Phe-CMK (N-carbobenzoxy), and Boc-Phe-CMK. This free amine permits direct conjugation to fluorescent labels (fluorescein, rhodamine-X), biotin, or solid-phase resins without requiring acid-labile deprotection that can degrade the chloromethyl ketone warhead [1]. In contrast, N-protected analogs must undergo deprotection prior to conjugation, risking premature warhead hydrolysis under acidic or basic conditions.

Chemical Biology Protease Profiling Activity-Based Protein Profiling (ABPP)

Ki = 177 µM for Irreversible Inactivation of L-Phenylalanine Transport in B. subtilis: A Defined Transport System Tool

Phenylalanine chloromethyl ketone (PheCK) acts as a competitive, irreversible affinity label of the L-tyrosine/L-phenylalanine transport system in Bacillus subtilis with a Ki of 177 µM and a first-order inactivation rate constant (k_inact) of 0.012 min⁻¹ [1][2]. This defined, single-system labeling is distinct from TPCK and TLCK, which are primarily characterized for intracellular serine protease inhibition (chymotrypsin and trypsin-like, respectively) rather than membrane transport protein labeling. TPCK applied to B. subtilis would preferentially target intracellular chymotrypsin-like proteases rather than the transport system, introducing confounding off-target effects in transport studies.

Membrane Transport Affinity Labeling Bacillus subtilis Amino Acid Permease

PheCK but Not TPCK Stimulates Lipid Synthesis in Locust Fat Body: Functional Divergence in Intact Tissue

In ex vivo locust (Locusta migratoria) fat body assays, phenylalanine chloromethyl ketone (PheCK) at 0.2–1.0 mM stimulated lipid synthesis and reversed adipokinetic hormone-I (AKH-I) inhibition, mimicking insulin-like activity. Strikingly, TPCK at identical concentrations produced no stimulatory effect [1]. Leucine chloromethyl ketone (LeuCK) also showed stimulation, but acetylated or fluorescamine-labeled PheCK derivatives were inactive, confirming that the free amine and specific phenylalanine side chain are required for this tissue-level response.

Insect Biochemistry Lipid Metabolism Insulin-Mimetic Chloromethyl Ketone

Gramicidin S Synthetase 2 Inhibition: Gramicidin S Biosynthesis Blocked 4× Faster Than Thioester Formation

L-Phe-CMK irreversibly inhibits gramicidin S synthetase 2 (GS2), a multienzyme complex responsible for nonribosomal peptide antibiotic biosynthesis in Brevibacillus brevis. Inhibition of the overall gramicidin S biosynthesis proceeds approximately four times more rapidly than inhibition of the thioester formation partial reaction [1]. The inhibitor inactivates proline, valine, ornithine, and leucine activation with approximately equal velocity, showing no discrimination among hydrophobic amino acid binding sites despite its phenylalanine-derived structure. This contrasts with peptide CMK inhibitors (e.g., succinyl-AAPF-CMK) that achieve nanomolar potency against single purified proteases but lack activity against multienzyme synthetase complexes [2].

Nonribosomal Peptide Synthesis Gramicidin S Synthetase Enzyme Mechanism Multienzyme Complex

Chiral Synthon for HIV Protease Inhibitor Synthesis: Distinct from N-Protected Analogs in Stereoselective Reduction

3-Amino-1-chloro-4-phenylbutan-2-one serves as a direct precursor to aminoalkyl chlorohydrin intermediates—core building blocks for hydroxyethylamine-based HIV protease inhibitors [1]. The free amine allows for immediate N-functionalization (sulfonylation, acylation, or reductive amination) followed by stereoselective reduction of the ketone to establish the critical (R)-hydroxyethylamine pharmacophore. N-Protected analogs (Z-Phe-CMK, Boc-Phe-CMK) require a deprotection step that can epimerize the α-amino center under the basic conditions of ketone reduction. Patent literature explicitly claims N-unsubstituted α-amino-α′-chloromethyl ketones—including this compound—as preferred intermediates due to their direct compatibility with asymmetric transfer hydrogenation catalysts [2].

Antiviral Synthesis HIV Protease Inhibitor Chiral Synthon Asymmetric Synthesis

Molecular Weight Advantage: 197.66 Da vs. 351.85 Da (TPCK) for Cell Permeability and Fragment-Based Design

With a molecular weight of 197.66 Da (free base) or 234.12 Da (HCl salt), 3-Amino-1-chloro-4-phenylbutan-2-one is substantially smaller than its N-protected analogs: TPCK (351.85 Da), Z-Phe-CMK (331.79 Da), and Boc-Phe-CMK (~297 Da). At <200 Da, the free base satisfies the Rule of Three criteria for fragment-based drug discovery (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. The compact size combined with the solvent-exposed primary amine contributes to aqueous solubility advantage and enables passive membrane diffusion, while larger protected analogs exceed fragment cutoffs and show limited cellular penetration without active transport.

Fragment-Based Drug Discovery Cell Permeability Molecular Weight Rule of Three

Optimal Procurement-Use Scenarios for 3-Amino-1-chloro-4-phenylbutan-2-one Based on Quantitative Evidence


Custom Activity-Based Protease Probe Construction

The free primary amine enables direct, single-step conjugation of fluorophores (FAM, TAMRA, rhodamine), biotin, or click chemistry handles (azide, alkyne) without deprotection-related warhead degradation [1]. Researchers constructing serine or cysteine protease activity-based probes should select H-Phe-CMK over TPCK or Z-Phe-CMK when the conjugation target requires amine-reactive chemistry (NHS ester, isothiocyanate). The commercial availability of pre-conjugated FAM-Phe-CMK assay kits validates this application (Abcam ab270777) [1].

Bacterial Amino Acid Transport Protein Identification via Affinity Labeling

The published Ki (177 µM) and k_inact (0.012 min⁻¹) for irreversible inactivation of the L-phenylalanine/L-tyrosine transport system in Bacillus subtilis make H-Phe-CMK the only quantitatively characterized affinity label for this permease [1]. Researchers studying amino acid transport in Gram-positive bacteria can use this compound with radiolabeled or biotinylated derivatives to covalently tag and identify the transport protein via SDS-PAGE and mass spectrometry. TPCK and TLCK, which lack transport system affinity, would produce confounding intracellular protease labeling and should not be substituted.

Nonribosomal Peptide Synthetase (NRPS) Mechanistic Studies

For laboratories investigating multienzyme complexes such as gramicidin S synthetase, H-Phe-CMK provides a uniquely active inhibitor that blocks overall antibiotic biosynthesis ~4-fold faster than the thioester formation partial reaction, with equal-velocity inactivation across multiple amino acid activation sites [1]. This broad-site reactivity within a single multienzyme distinguishes it from peptide-based CMKs that target only single purified proteases. Procurement of H-Phe-CMK is indicated when the experimental goal is to probe domain-domain communication or catalytic coupling in NRPS assembly lines.

Medicinal Chemistry: Synthesis of Hydroxyethylamine-Based HIV Protease Inhibitor Cores

As a chiral α-amino-α′-chloromethyl ketone building block, this compound enables 1-2 step reduction in the synthesis of the hydroxyethylamine dipeptide isostere core found in multiple clinical and preclinical HIV protease inhibitors [1]. The free amine allows immediate N-sulfonylation or N-acylation without intervening deprotection, and the chloromethyl ketone is directly reduced to the chlorohydrin or epoxide intermediate using asymmetric transfer hydrogenation [2]. Procurement is recommended for process chemistry or medicinal chemistry teams optimizing synthetic routes to HIV protease inhibitor candidates where step economy and enantiomeric purity are critical decision drivers.

Quote Request

Request a Quote for 3-Amino-1-chloro-4-phenylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.